molecular formula C16H13FN2O4 B5304055 1-(4-fluorophenyl)-3-[(4-methoxy-2-nitrophenyl)amino]-2-propen-1-one

1-(4-fluorophenyl)-3-[(4-methoxy-2-nitrophenyl)amino]-2-propen-1-one

Cat. No. B5304055
M. Wt: 316.28 g/mol
InChI Key: HIJFMMJZGKKUDQ-HJWRWDBZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorophenyl)-3-[(4-methoxy-2-nitrophenyl)amino]-2-propen-1-one, also known as F-MNPA, is a chemical compound that has gained attention in scientific research due to its potential as a pharmacological tool. This compound belongs to the class of synthetic opioids and is structurally similar to fentanyl, a potent analgesic.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-3-[(4-methoxy-2-nitrophenyl)amino]-2-propen-1-one is similar to that of other synthetic opioids. It binds to the mu-opioid receptor in the brain and spinal cord, which leads to the activation of the G-protein-coupled receptor and subsequent inhibition of the release of neurotransmitters such as substance P and glutamate. This inhibition results in the reduction of pain perception and the induction of analgesia.
Biochemical and Physiological Effects:
1-(4-fluorophenyl)-3-[(4-methoxy-2-nitrophenyl)amino]-2-propen-1-one has been shown to have potent analgesic effects in animal models. It has also been shown to induce sedation and respiratory depression at higher doses. 1-(4-fluorophenyl)-3-[(4-methoxy-2-nitrophenyl)amino]-2-propen-1-one has a similar potency to fentanyl, but it has a longer duration of action, which may make it useful in certain clinical settings.

Advantages and Limitations for Lab Experiments

1-(4-fluorophenyl)-3-[(4-methoxy-2-nitrophenyl)amino]-2-propen-1-one has several advantages as a pharmacological tool in lab experiments. It has a high potency and a longer duration of action than fentanyl, which may make it useful in certain experimental settings. However, 1-(4-fluorophenyl)-3-[(4-methoxy-2-nitrophenyl)amino]-2-propen-1-one is a synthetic opioid and has the potential for abuse, which may limit its use in certain experiments. Additionally, 1-(4-fluorophenyl)-3-[(4-methoxy-2-nitrophenyl)amino]-2-propen-1-one has not been extensively studied for its long-term effects, and more research is needed in this area.

Future Directions

For research on 1-(4-fluorophenyl)-3-[(4-methoxy-2-nitrophenyl)amino]-2-propen-1-one include the development of new analogs, investigation of long-term effects, and potential therapeutic applications.

Synthesis Methods

The synthesis of 1-(4-fluorophenyl)-3-[(4-methoxy-2-nitrophenyl)amino]-2-propen-1-one involves the reaction of 4-fluoroacetophenone with 4-methoxy-2-nitroaniline in the presence of a base, followed by reduction with sodium borohydride. The final product is obtained after purification using column chromatography. This synthesis method has been reported in several research articles, and the purity and yield of the final product have been optimized.

Scientific Research Applications

1-(4-fluorophenyl)-3-[(4-methoxy-2-nitrophenyl)amino]-2-propen-1-one has been used as a pharmacological tool in several scientific studies to investigate its potential as an analgesic and anesthetic agent. It has been shown to have potent analgesic effects in animal models, and its potency is similar to that of fentanyl. 1-(4-fluorophenyl)-3-[(4-methoxy-2-nitrophenyl)amino]-2-propen-1-one has also been studied for its anesthetic properties and has been shown to induce anesthesia in rats at a lower dose than fentanyl.

properties

IUPAC Name

(Z)-1-(4-fluorophenyl)-3-(4-methoxy-2-nitroanilino)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O4/c1-23-13-6-7-14(15(10-13)19(21)22)18-9-8-16(20)11-2-4-12(17)5-3-11/h2-10,18H,1H3/b9-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIJFMMJZGKKUDQ-HJWRWDBZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC=CC(=O)C2=CC=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)N/C=C\C(=O)C2=CC=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-1-(4-fluorophenyl)-3-(4-methoxy-2-nitroanilino)prop-2-en-1-one

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